molecular formula C12H14N2O B7814284 3-(4-Ethyl-5-methyl-oxazol-2-yl)phenylamine

3-(4-Ethyl-5-methyl-oxazol-2-yl)phenylamine

Cat. No.: B7814284
M. Wt: 202.25 g/mol
InChI Key: PYOMZMSHPHBGKL-UHFFFAOYSA-N
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Description

3-(4-Ethyl-5-methyl-oxazol-2-yl)phenylamine is a heterocyclic compound featuring an oxazole ring substituted with ethyl and methyl groups, and an amine group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of oxazole derivatives, including 3-(4-Ethyl-5-methyl-oxazol-2-yl)phenylamine, often employs scalable synthetic routes such as the Suzuki–Miyaura coupling due to its efficiency and functional group tolerance . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-5-methyl-oxazol-2-yl)phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazoline or oxazolidine derivatives.

    Substitution: Halogenated or nitro-substituted phenylamines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-5-methyl-oxazol-2-yl)phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a similar heterocyclic structure.

    Isoxazole: An isomer with the nitrogen and oxygen atoms in adjacent positions.

    Benzoxazole: Contains a fused benzene ring, offering different biological properties.

Uniqueness

3-(4-Ethyl-5-methyl-oxazol-2-yl)phenylamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .

Properties

IUPAC Name

3-(4-ethyl-5-methyl-1,3-oxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-11-8(2)15-12(14-11)9-5-4-6-10(13)7-9/h4-7H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOMZMSHPHBGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC(=N1)C2=CC(=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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